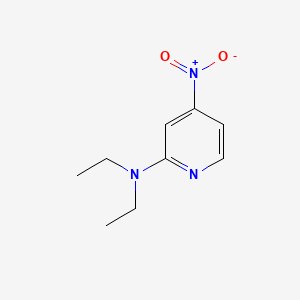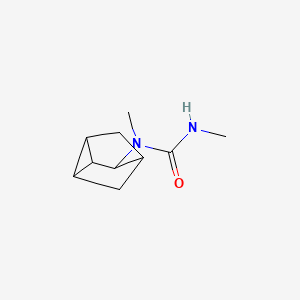![molecular formula C10H9NOS B579516 N-(benzo[b]thiophen-4-yl)acetamide CAS No. 17402-84-5](/img/structure/B579516.png)
N-(benzo[b]thiophen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[b]thiophen-4-yl)acetamide is a heterocyclic compound that features a benzothiophene moiety linked to an acetamide group. Benzothiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the sulfur atom in the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-4-yl)acetamide typically involves the reaction of benzo[b]thiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of benzo[b]thiophene-4-amine, which is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process. Solvent-free methods and green chemistry approaches are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N-(benzo[b]thiophen-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(benzothiazol-2-yl)acetamide
- N-(benzofuran-2-yl)acetamide
- N-(benzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(benzo[b]thiophen-4-yl)acetamide is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .
Properties
CAS No. |
17402-84-5 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.248 |
IUPAC Name |
N-(1-benzothiophen-4-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-3-2-4-10-8(9)5-6-13-10/h2-6H,1H3,(H,11,12) |
InChI Key |
BTMZJQQEDDHXCY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C=CSC2=CC=C1 |
Synonyms |
4-(Acetylamino)benzo[b]thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
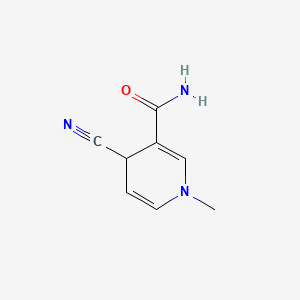
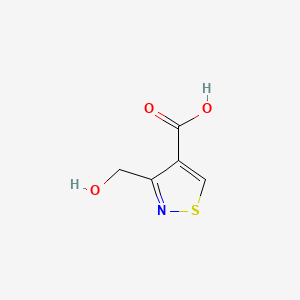



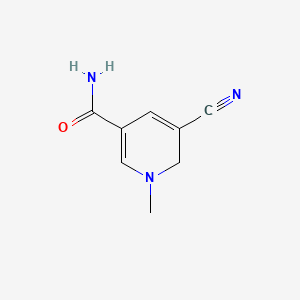
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)


